molecular formula C18H17NO4S B2410035 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 623116-41-6

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No. B2410035
CAS RN: 623116-41-6
M. Wt: 343.4
InChI Key: QNABDCIACGCRHX-WJDWOHSUSA-N
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Description

This compound is a carbamate derivative, which contains a thiophene ring and a benzofuran ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the carbonyl group of the carbamate, the benzofuran ring, and the thiophene ring. This conjugation could potentially give the compound interesting optical and electronic properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, carbamates, thiophenes, and benzofurans are all known to undergo a variety of chemical reactions. For example, carbamates can hydrolyze to form amines and carbon dioxide . Thiophenes can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the degree of conjugation, and the overall size and shape of the molecule would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anti-Rheumatic Potential

The synthesis and characterization of compounds related to thiocarbamoyl derivatives have shown significant antioxidant, analgesic, and anti-rheumatic effects. These studies highlight the potential of such compounds, including variations similar to the one , in treating rheumatic conditions through their interaction with metal ions like Co(II), Cu(II), and Zn(II) (Sherif & Hosny, 2014).

Antimicrobial and Antioxidant Properties

Research into novel lignan derivatives incorporating thiophene units has demonstrated promising antimicrobial and antioxidant activities. These compounds, synthesized through Stobbe condensation, showcase the broad applicability of thiophene-containing compounds in addressing microbial infections and oxidative stress (Raghavendra et al., 2017).

Heterocyclic Derivative Synthesis

Studies on benzofuran-based thiophene derivatives have expanded the repertoire of heterocyclic compounds, offering a range of thiophene, 1,3-oxathiole, and 1,3,4-oxadiazole derivatives. These findings enrich the chemical diversity for potential applications in various fields, including medicinal chemistry and materials science (Dawood et al., 2007).

Electrochemical and Optical Properties

The synthesis of poly(aryl ether)s with isolated carbazole and p-quaterphenyl chromophores has revealed materials with good thermal stability and notable UV/vis and photoluminescent properties. These polymers, characterized by their solubility in organic solvents and high-temperature resistance, hold promise for applications in electronic and photonic devices (Hwang & Chen, 2001).

Biomass-Derived Chemical Production

Research on sustainable chemical production from biomass has led to efficient methods for generating commodity chemicals, such as o-Xylene, from renewable sources. This approach, utilizing biomass-derived intermediates, underscores the potential of compounds like "(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate" in green chemistry and sustainable industrial processes (Hu et al., 2017).

properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-19(4-2)18(21)22-12-7-8-14-15(10-12)23-16(17(14)20)11-13-6-5-9-24-13/h5-11H,3-4H2,1-2H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNABDCIACGCRHX-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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